molecular formula C10H11NO2 B12357413 1-ethyl-4-[(E)-2-nitroethenyl]benzene

1-ethyl-4-[(E)-2-nitroethenyl]benzene

Cat. No.: B12357413
M. Wt: 177.20 g/mol
InChI Key: IZWSBQRAUOSJFM-BQYQJAHWSA-N
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Description

1-Ethyl-4-[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . This compound is characterized by the presence of an ethyl group and a nitroethenyl group attached to a benzene ring. It is a versatile small molecule scaffold used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-[(E)-2-nitroethenyl]benzene can be synthesized through electrophilic aromatic substitution reactions. . The reaction typically requires a nitrating agent such as nitric acid and a catalyst like sulfuric acid under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include Friedel-Crafts acylation followed by nitration and subsequent reduction steps . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-4-[(E)-2-nitroethenyl]benzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-ethyl-4-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C10H11NO2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3/b8-7+

InChI Key

IZWSBQRAUOSJFM-BQYQJAHWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/[N+](=O)[O-]

Canonical SMILES

CCC1=CC=C(C=C1)C=C[N+](=O)[O-]

Origin of Product

United States

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